An In-depth Technical Guide to the Synthesis of Diallyl Bisphenol A via Claisen Rearrangement
An In-depth Technical Guide to the Synthesis of Diallyl Bisphenol A via Claisen Rearrangement
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of o,o'-diallyl bisphenol A, a molecule of significant interest in polymer chemistry and material science. The synthesis is achieved through a thermal Claisen rearrangement of bisphenol A diallyl ether. This document details the underlying reaction mechanism, experimental protocols, and relevant quantitative data to facilitate its application in research and development.
Introduction
o,o'-Diallyl bisphenol A is a tetra-functional monomer utilized in the formulation of high-performance polymers, such as modified bismaleimide (BMI) resins and epoxy resins. The introduction of allyl groups enhances the processability, toughness, and thermal stability of the resulting polymers, making them suitable for applications in electronics, aerospace, and as advanced composite materials. The key synthetic step in its production is the aromatic Claisen rearrangement, a powerful and well-established carbon-carbon bond-forming reaction. This pericyclic reaction involves the[1][1]-sigmatropic rearrangement of an allyl phenyl ether to an ortho-allyl phenol.
Reaction Mechanism
The synthesis of o,o'-diallyl bisphenol A is a two-step process. The first step involves the Williamson ether synthesis to form bisphenol A diallyl ether from bisphenol A and an allyl halide. The second, and core, step is the thermal Claisen rearrangement of the ether intermediate.
The Claisen rearrangement is a concerted, intramolecular process that proceeds through a cyclic transition state.[2] The reaction is typically thermally induced and follows first-order kinetics. For aromatic allyl ethers, the rearrangement initially forms a non-aromatic dienone intermediate, which then rapidly tautomerizes to the stable aromatic phenol, regaining aromaticity.[3]
Caption: Claisen rearrangement of bisphenol A diallyl ether.
Experimental Protocols
The synthesis of o,o'-diallyl bisphenol A can be performed in two main stages: the synthesis of the precursor, bisphenol A diallyl ether, followed by its thermal rearrangement. Below are detailed experimental protocols derived from literature sources.
Synthesis of Bisphenol A Diallyl Ether
This procedure outlines the synthesis of the ether intermediate via a Williamson ether synthesis.
Materials:
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Bisphenol A
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Allyl chloride or allyl bromide
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Sodium hydroxide (NaOH)
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Sodium carbonate (Na₂CO₃)
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Ethylene glycol monobutyl ether
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Water
Procedure:
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To a sealed autoclave equipped with a stirrer, add 356 g of ethylene glycol monobutyl ether and 19 g of water.
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Add 150 g (0.657 mol) of bisphenol A to the solvent mixture.
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Sequentially add 53 g (1.325 mol) of sodium hydroxide and 14 g (0.132 mol) of sodium carbonate.
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Add 121 g (1.581 mol) of 3-chloropropene (allyl chloride).
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Seal the autoclave and heat the reaction mixture to 100-105 °C for 8 hours.
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After the reaction is complete, remove any unreacted allyl chloride by distillation.
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Perform an aqueous phase separation.
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Neutralize the reaction mixture.
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A heat treatment is performed to obtain a solution of bisphenol A diallyl ether.[3]
Claisen Rearrangement to o,o'-Diallyl Bisphenol A
This procedure details the thermal rearrangement of the synthesized bisphenol A diallyl ether.
Materials:
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Bisphenol A diallyl ether solution (from the previous step)
Procedure:
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Transfer the thermally filtered reaction solution containing bisphenol A diallyl ether to an autoclave.
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Heat the solution under a closed state (0.1 MPaG) at 195-200 °C for 7 hours.[3]
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After the rearrangement is complete, remove the ethylene glycol monobutyl ether by distillation under reduced pressure at 150 °C.
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The resulting product is o,o'-diallyl bisphenol A.[3]
Purification and Characterization
Purification
The crude o,o'-diallyl bisphenol A can be purified by various methods, including:
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Distillation under reduced pressure: To remove lower boiling point impurities.
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Column chromatography: Using silica gel to separate the desired product from byproducts.
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Recrystallization: If a suitable solvent system is found.
One documented purification method involves dissolving the crude product in a nonaqueous organic solvent like toluene, adding an aqueous alkaline solution to form the sodium salt of the bisphenol, washing the aqueous layer with an organic solvent to remove impurities, neutralizing the aqueous layer, and then extracting the purified product with an organic solvent.
Characterization
The structure and purity of the synthesized o,o'-diallyl bisphenol A can be confirmed using various spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product and to monitor the progress of the reaction. A typical purity for the synthesized o,o'-diallyl bisphenol A is around 92.0% (area percentage).[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. Expected signals include those for the aromatic protons, the vinyl protons of the allyl groups, the methylene protons of the allyl groups, and the methyl protons of the isopropylidene bridge. One source reports the following chemical shifts for a similar diallyl bisphenol A derivative: δ 1.66 (6H, s, CH₃), 3.39 (4H, d, PhCH₂CH=CH₂), 4.95-5.55 (4H, m, PhCH₂CH=CH₂), 5.25 (d, PhOCH₂CH=CHH), 5.42 (2H, d, PhOCH₂CH=CHH), 6.73 (d, 2H, aromatic), 6.90-7.08 (m, 2H, aromatic), 7.13-7.40 (2H, m, aromatic).
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¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. A study on related monomers reports aromatic carbon signals in the range of 114-140 ppm and aliphatic carbons for the methyl of the isopropyl group at 30.56 ppm and the methylene of the propenyl group at 34.54-34.80 ppm.[4]
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the different functional groups present in the molecule. Key expected absorptions include:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl groups.
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C-H stretch (aromatic): Absorptions typically above 3000 cm⁻¹.
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C-H stretch (aliphatic): Absorptions typically below 3000 cm⁻¹.
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C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
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C=C stretch (alkene): An absorption around 1640 cm⁻¹.
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C-O stretch: A strong band in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product. The expected molecular weight for o,o'-diallyl bisphenol A (C₂₁H₂₄O₂) is approximately 308.41 g/mol .
Quantitative Data Summary
The following tables summarize the quantitative data gathered from various sources regarding the synthesis of o,o'-diallyl bisphenol A.
Table 1: Reaction Conditions and Yields for o,o'-Diallyl Bisphenol A Synthesis
| Parameter | Value | Reference |
| Synthesis of Bisphenol A Diallyl Ether | ||
| Reaction Temperature | 100-105 °C | [3] |
| Reaction Time | 8 hours | [3] |
| Yield | 95% (based on monoallyl ether content) | [3] |
| Claisen Rearrangement | ||
| Reaction Temperature | 195-200 °C | [3] |
| Reaction Time | 7 hours | [3] |
| Yield | 82% | [3] |
| Product Purity (HPLC) | 92.0% (area percentage) | [3] |
Table 2: Kinetic Data for the Bulk Claisen Rearrangement of Bisphenol A Diallyl Ether
| Parameter | Value | Reference |
| Reaction Order | Zero grade | |
| Rate Constant at 190°C | 3.50 x 10⁻⁴ (L·mol⁻¹)⁻¹·s⁻¹ | |
| Rate Constant at 200°C | 3.80 x 10⁻⁴ (L·mol⁻¹)⁻¹·s⁻¹ | |
| Activation Energy | 1.46 x 10⁴ J/mol | |
| Heat Release | > 36 J/g | |
| Optimal Temperature Window | 180-210 °C |
Experimental Workflow
The overall experimental workflow for the synthesis of o,o'-diallyl bisphenol A is depicted in the following diagram.
Caption: Experimental workflow for diallyl bisphenol A synthesis.
Conclusion
This technical guide has provided a detailed overview of the synthesis of o,o'-diallyl bisphenol A via the Claisen rearrangement. The information presented, including the reaction mechanism, comprehensive experimental protocols, and tabulated quantitative data, is intended to serve as a valuable resource for researchers and professionals in the fields of polymer chemistry, material science, and drug development. The provided diagrams for the reaction mechanism and experimental workflow offer a clear visual representation of the key processes involved. Successful synthesis and purification of this monomer will enable the development of advanced polymeric materials with enhanced properties.
